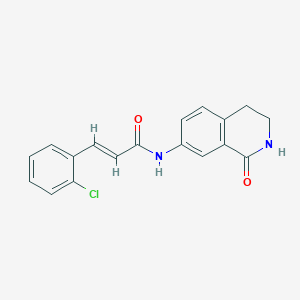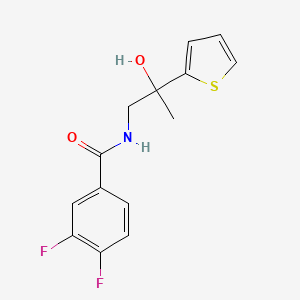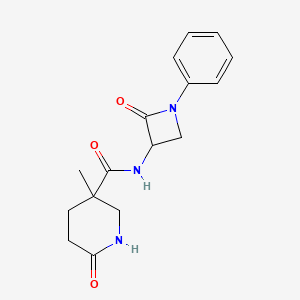
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethyl-1,3-dihydroindene-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-cyclohexanecarboxylic acid” is similar to the one you’re asking about . It has a molecular weight of 401.41 . Another related compound is “1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid” with a molecular weight of 337.38 .
Molecular Structure Analysis
The InChI code for “1-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-cyclohexanecarboxylic acid” is 1S/C22H21F2NO4/c23-22(24)11-9-21(10-12-22,19(26)27)25-20(28)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,25,28)(H,26,27) .Physical And Chemical Properties Analysis
The compound “1-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-difluoro-cyclohexanecarboxylic acid” is a solid at room temperature . It should be stored sealed in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Peptide Synthesis and Protection Strategies
One of the prominent applications of fluorenylmethoxycarbonyl (Fmoc) derivatives is in the realm of peptide synthesis. The Fmoc group is utilized as a protective group for hydroxy groups during the synthesis of complex peptides. This protection is essential for the stepwise construction of peptide chains, allowing for the selective deprotection and coupling of amino acids. The ease of removal of the Fmoc group, without affecting other sensitive functional groups, underscores its utility in synthesizing biologically relevant peptides and proteins (C. Gioeli & J. Chattopadhyaya, 1982; G. Fields & R. Noble, 2009).
Solid Phase Synthesis Applications
Fmoc amino acids have revolutionized solid phase peptide synthesis (SPPS) by providing a versatile and efficient means of assembling peptides and small proteins. The development of various solid supports and linkages, alongside advancements in understanding solvation conditions, has greatly expanded the scope of Fmoc SPPS. These methodologies facilitate the synthesis of complex molecules, including biologically active peptides and isotopically labeled proteins, highlighting the critical role of Fmoc derivatives in contemporary bioorganic chemistry (G. Fields & R. Noble, 2009).
Material Science and Molecular Design
In the field of materials science, fluorene derivatives are employed in the design of novel molecular structures with specific functionalities. For instance, the development of molecular clefts incorporating fluorene units for enantioselective complexation represents a significant advancement. These clefts are designed to selectively bind and recognize different substrates, showcasing the potential of fluorene derivatives in creating selective and functional molecular receptors (J. Cuntze et al., 1995).
Photocatalysis and Synthetic Methodologies
Fluorene derivatives have also found applications in photocatalysis, where they serve as photocatalysts for various synthetic reactions. The development of fluorene-based photocatalysts for the decarboxylative arylation of α-amino acids illustrates the potential of these compounds in facilitating light-driven synthetic processes. This approach enables the preparation of a range of valuable products under mild conditions, demonstrating the versatility of fluorene derivatives in synthetic organic chemistry (Yiyang Chen et al., 2019).
Safety And Hazards
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2-dimethyl-1,3-dihydroindene-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c1-27(2)14-17-13-16(25(29)30)11-12-18(17)24(27)28-26(31)32-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,28,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZIKNQYEWVOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C1NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=CC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-Fluoren-9-ylmethoxycarbonylamino)-2,2-dimethyl-1,3-dihydroindene-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

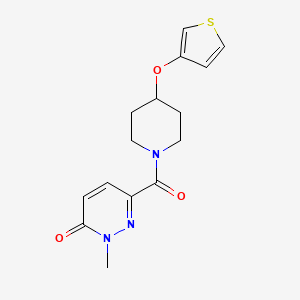
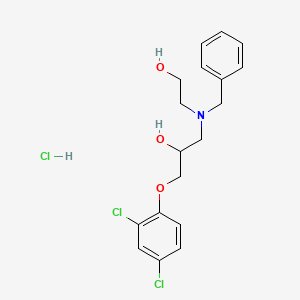
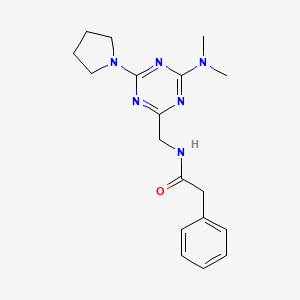

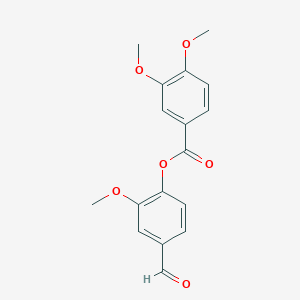
![N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2703346.png)
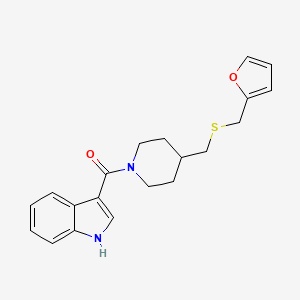
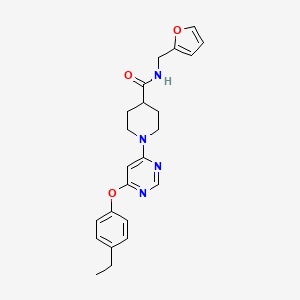
![5-bromo-2H,3H-furo[2,3-b]pyridin-3-one](/img/structure/B2703351.png)
![6-methyl-N-[4-(methylsulfanyl)benzyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2703352.png)
